

Reaction of 4-acetamidophenol with phenethyl bromide

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Compound of Interest

Compound Name: 4-(2-Phenylethoxy)aniline

CAS No.: 57181-84-7

Cat. No.: B183091

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Application Note: Optimized Synthesis of 4-(2-Phenylethoxy)acetanilide via Williamson Etherification

Abstract

This application note details the optimized protocol for the

-alkylation of 4-acetamidophenol (Paracetamol) with phenethyl bromide to synthesize 4-(2-phenylethoxy)acetanilide. By leveraging the

differential between the phenolic hydroxyl and the acetamido nitrogen, this protocol achieves high regioselectivity for the ether product using a Williamson Ether Synthesis pathway. The guide includes mechanistic insights, a scalable experimental procedure, and quality control parameters suitable for pharmaceutical intermediate synthesis.

Mechanistic Rationale

The synthesis relies on the Williamson Ether Synthesis, an

nucleophilic substitution.[1][2][3] The core challenge in alkylating paracetamol is chemoselectivity: the molecule contains two potential nucleophilic sites—the phenolic oxygen and the amide nitrogen.

Regioselectivity Control (Logic)

To ensure exclusive

-alkylation, the choice of base is critical.

- Phenolic

: $\sim 9.4 - 9.7$.

- Amide

: > 15 .

Using a mild base such as Potassium Carbonate (

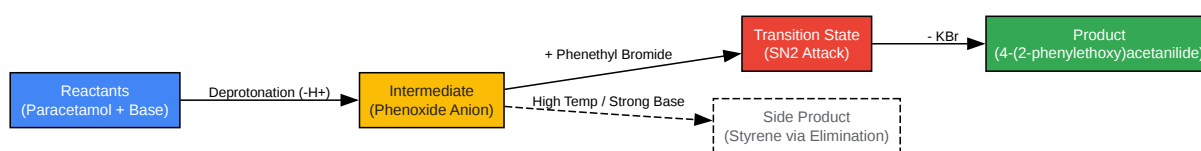
) effectively deprotonates the phenol to form the phenoxide anion (Ar-O^-) without deprotonating the amide nitrogen. The phenoxide is a strong nucleophile that attacks the electrophilic carbon of phenethyl bromide.

Reaction Pathway

The phenoxide anion attacks the primary carbon of phenethyl bromide, displacing the bromide ion. The reaction is facilitated by polar aprotic solvents (e.g., Acetonitrile, DMF, or 2-Butanone) which solvate the cation (

) while leaving the nucleophilic anion "naked" and reactive.

DOT Diagram 1: Reaction Mechanism



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Caption: SN2 pathway showing selective O-alkylation. Elimination (dashed) is a risk at high temperatures.

Experimental Protocol

Safety Note: Phenethyl bromide is a lachrymator and skin irritant. Paracetamol is toxic in high doses. Perform all operations in a fume hood.

Reagents and Equipment

Reagent	MW (g/mol)	Equiv.[4]	Mass/Vol (Scale)	Role
4-Acetamidophenol	151.16	1.0	1.51 g (10 mmol)	Nucleophile
Phenethyl Bromide	185.06	1.2	2.22 g (1.64 mL)	Electrophile
Potassium Carbonate	138.21	1.5	2.07 g	Base (Anhydrous)
Potassium Iodide	166.00	0.1	0.16 g	Catalyst (Finkelstein)
Acetonitrile (ACN)	-	Solvent	20 mL	Polar Aprotic Solvent

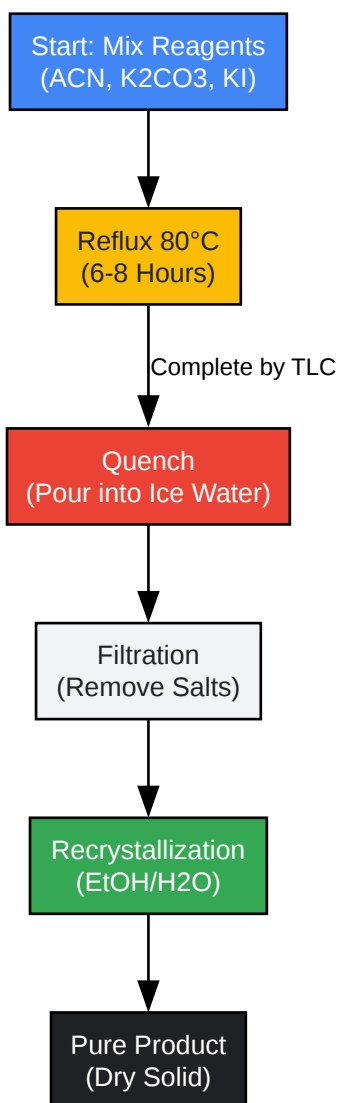
Note: 2-Butanone (Methyl Ethyl Ketone) can be substituted for Acetonitrile if a slightly lower boiling point is desired, though ACN typically offers faster kinetics for this substrate.

Step-by-Step Procedure

- Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
- Charging: Add 4-Acetamidophenol (1.51 g), Anhydrous (2.07 g), and Potassium Iodide (0.16 g) to the flask.

- Solvation: Add Acetonitrile (20 mL) and stir for 5–10 minutes at room temperature to create a suspension.
- Addition: Add Phenethyl bromide (1.64 mL) dropwise via syringe.
- Reaction: Heat the mixture to reflux (approx. 82°C) for 6–8 hours.
 - Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:1). The starting phenol (lower R_f) should disappear.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.
 - Note: If an oil forms, scratch the glass or sonicate to induce crystallization.
- Isolation: Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove residual inorganic salts (NaBr, Excess NaOH).
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- Purification: Recrystallize the crude solid from Ethanol/Water (9:1 ratio). Dissolve in minimum hot ethanol, then add warm water until slightly turbid, and cool slowly.
- Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

DOT Diagram 2: Experimental Workflow



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Caption: Operational workflow from reagent mixing to final purification.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against the following parameters.

Melting Point

- Expected Range: 120°C – 124°C (Literature values vary slightly based on crystal habit).
- Validation: A sharp melting point (<2°C range) indicates high purity.

Proton NMR (¹H-NMR, 400 MHz,)

- 2.15 ppm (s, 3H): Acetyl methyl group ().
- 3.10 ppm (t, 2H): Benzylic methylene ().
- 4.15 ppm (t, 2H): Ether methylene (). Key indicator of O-alkylation.
- 6.8 – 7.5 ppm (m, 9H): Aromatic protons (4 from acetanilide core, 5 from phenethyl group).
- 7.8 ppm (bs, 1H): Amide .

IR Spectroscopy

- 3300 : N-H stretch (Amide).
- 1660 : C=O stretch (Amide I).
- 1240 : C-O-C asymmetric stretch (Ether). Absence of broad O-H stretch at 3200-3500 confirms consumption of phenol.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield	Incomplete reaction or Phenethyl bromide elimination.	Add 10 mol% Potassium Iodide (KI). The in-situ formation of Phenethyl iodide (Finkelstein reaction) creates a better leaving group, accelerating over elimination [1].
Oily Product	Impurities preventing crystallization.	Use a seed crystal or cool the ethanol solution to -20°C. Ensure all solvent is removed.
N-Alkylation	Base too strong or temp too high.	Ensure is used, not NaOH or NaH. Keep temperature at mild reflux (80°C), do not overheat (>100°C).
Starting Material Remains	Wet solvent or old base.	Use anhydrous Acetonitrile and freshly ground . Water inhibits the reaction by solvating the nucleophile too strongly.

References

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